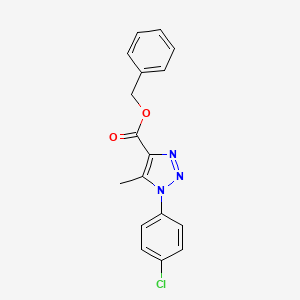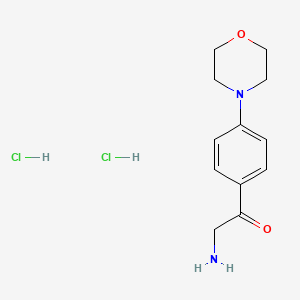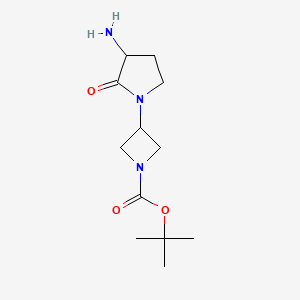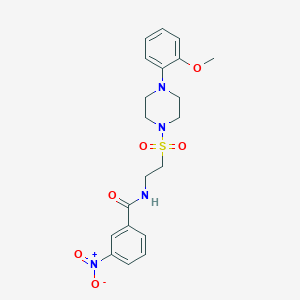
2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves complex reactions such as Pummerer-type cyclization and subsequent reductive steps. For example, 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have been synthesized through intramolecular cyclization utilizing the Pummerer reaction as a key step, followed by reductive removal of phenylsulfanyl groups (Toda et al., 2000). This methodological approach could be adapted for the synthesis of the subject compound by incorporating the appropriate sulfonyl and chlorophenoxy functional groups in the precursor molecules.
Molecular Structure Analysis
DFT and experimental investigations (FT-IR, FT-Raman) provide insights into the molecular structure and vibrational spectroscopy of related compounds. For instance, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide has been studied, revealing the molecular electrostatic potential and frontier molecular orbital analysis, which are crucial for understanding the reactivity and interaction capabilities of such molecules (El-Azab et al., 2016).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, such as the novel synthesis approaches involving cascade halosulfonylation of 1,7-enynes, leading to the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones (Zhu et al., 2016). Such methodologies highlight the compound's potential for undergoing halosulfonylation, a reaction that could be key in modifying its structure for specific applications.
Physical Properties Analysis
While specific details on the physical properties of "2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide" are not directly available, analogous compounds' studies provide a framework. For example, crystal structure analysis and solubility studies of similar compounds can shed light on their crystallinity, melting points, and solubility in various solvents, which are essential for handling and application in chemical syntheses (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, are crucial for understanding and applying this compound. Studies on related molecules, like the examination of the role of the acidic hydrogen in compounds for selective inhibition, provide insights into how specific functional groups in the molecule impact its chemical behavior and interactions (Grunewald et al., 1997).
作用机制
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development .
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, given their structural similarity . As a synthetic auxin, 2,4-D mimics the action of natural auxins at the molecular level . It is absorbed by the leaves and transported to the plant’s meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
The compound likely affects the same biochemical pathways as 2,4-D. These pathways involve the perception of auxin signals and the regulation of gene expression in response to these signals . The compound’s action can disrupt normal cell division and elongation, leading to abnormal growth patterns .
Pharmacokinetics
It is known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is likely similar to that of 2,4-D. It induces uncontrolled and unsustainable growth in plants, leading to abnormalities such as stem curling and leaf wilting, and eventually causing plant death .
安全和危害
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-2-9-29(26,27)24-8-7-14-3-5-17(10-15(14)12-24)23-20(25)13-28-19-6-4-16(21)11-18(19)22/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJSVADDWRCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)





![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)